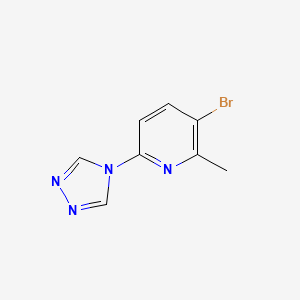

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methyl-6-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-7(9)2-3-8(12-6)13-4-10-11-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALPKFUDRJYYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651034 | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-73-3 | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Coupling and Click Chemistry Approach

A prominent method involves starting from halogenated methylpyridine derivatives:

- Starting Material: 3-bromo-2-chloro-6-methylpyridine or 2-bromo-6-methylpyridin-3-amine.

- Step 1: Introduction of alkyne functionality via Sonogashira coupling with trimethylsilyl (TMS)-acetylene to give an ethynyl intermediate.

- Step 2: Deprotection of the TMS group under alkaline conditions to yield the terminal alkyne.

- Step 3: Formation of the 1,2,4-triazole ring by copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with an azide derivative such as (azidomethyl)cyclopentane or azide formed from the amino group.

- Step 4: Final functionalization via Suzuki coupling to introduce the methyl-1-isoindolinone or other top motifs.

- Sonogashira coupling yields are moderate (~30%) due to incomplete conversion and side product formation.

- Deprotection of TMS is efficient (~94% yield).

- Click chemistry step proceeds with high efficiency (~91% yield).

- Final Suzuki coupling yields are moderate (~27–33%) due to steric and electronic factors.

This method allows for the selective installation of the triazole ring at the 6-position of the pyridine ring with a bromine substituent at the 3-position, maintaining the 2-methyl group intact.

Azide Formation and Triazole Ring Construction via Nitrite-Azide Conversion

An alternative approach uses the conversion of amino groups on pyridine derivatives to azides:

- Step 1: Conversion of 2-bromo-6-methylpyridin-3-amine to the corresponding azide using tert-butyl nitrite and azido-trimethylsilane with quantitative yield.

- Step 2: Reaction of the azide intermediate with an alkyne (e.g., prop-2-yn-1-ylcyclopentane) to form the triazole ring.

- Step 3: Suzuki coupling to introduce additional substituents or motifs.

This method is advantageous for its high conversion efficiency in azide formation and the modular nature of the click chemistry step, facilitating diverse functional group incorporation.

Alkylation of Pyrazole Boronic Acid Pinacol Esters (Related Analogues)

Though focused on pyrazole analogues, alkylation methods of boronic acid pinacol esters provide valuable insights:

- Alkylation is performed by stirring the halide with potassium carbonate and pyrazole boronic acid pinacol ester in DMF at 60 °C.

- The reaction is monitored by TLC until completion.

- Products are purified by extraction and chromatography, yielding 32–68%.

- These alkylated esters can then undergo Suzuki coupling to attach to pyridine rings.

This method informs the preparation of triazole analogues by analogy, particularly in the use of Suzuki coupling under water-free conditions to avoid side reactions.

Reaction Conditions and General Procedures

| Procedure | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Sonogashira Coupling | 3-bromo-2-chloro-6-methylpyridine, TMS-acetylene, neat conditions | ~30% | Moderate yield due to incomplete conversion and side products |

| TMS Deprotection | Alkaline conditions | 94% | Efficient removal of TMS protecting group |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Azide intermediate + alkyne, copper(I) catalyst | 91% | High yield, regioselective triazole formation |

| Suzuki Coupling | Aryl halide + boronic acid ester, Pd catalyst, Cs2CO3, dry DMF/DME, 85–100 °C | 27–33% | Moderate yields, sensitive to reaction conditions; water-free conditions preferred |

| Azide Formation from Amines | tert-butyl nitrite + azido-trimethylsilane | Quantitative | High efficiency azide formation step |

| Alkylation of Boronic Esters | Halide + K2CO3 + pyrazole boronic acid pinacol ester, DMF, 60 °C | 32–68% | Used for related pyrazole analogues, informs triazole synthesis |

Research Findings and Analysis

- The use of click chemistry for triazole ring formation is a robust and high-yielding step, facilitating the modular synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine derivatives.

- Suzuki coupling reactions are critical for introducing various substituents on the pyridine ring, but yields can be limited by steric hindrance and side reactions; thus, water-free and inert atmosphere conditions are recommended.

- The conversion of amino groups to azides via nitrite-azide chemistry provides a clean and efficient route for subsequent cycloaddition.

- Alkylation strategies of boronic acid pinacol esters provide useful methodologies for functionalizing heterocycles before coupling.

- Challenges include moderate yields in some coupling steps and purification difficulties due to side products, which require careful optimization of reaction conditions and purification techniques.

Summary Table of Preparation Steps for this compound

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a key site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl derivatives.

Key Findings :

-

Suzuki reactions with arylboronic acids proceed efficiently under mild conditions due to the electron-deficient pyridine ring .

-

Steric hindrance from the methyl group at position 2 slightly reduces yields in couplings with bulky boronic acids (e.g., 2-naphthylboronic acid: 72%) .

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under both catalytic and non-catalytic conditions.

Mechanistic Notes :

-

SNAr mechanisms dominate in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ .

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Coordination Chemistry

The 1,2,4-triazole group acts as a versatile ligand for transition metals, forming stable complexes.

Structural Insights :

-

Triazole-to-metal binding occurs via N2 and N4 atoms, forming five-membered chelate rings .

-

Silver complexes exhibit luminescent properties due to d⁹ electronic configurations .

Functionalization of the Triazole Ring

The 1,2,4-triazole moiety participates in regioselective alkylation and cycloaddition reactions.

Synthetic Utility :

-

Propargylated derivatives serve as click chemistry precursors for bioconjugation .

-

Cycloadditions with azides yield stable 1,2,3-triazole linkages under copper catalysis .

Methyl Group Transformations

The methyl group at position 2 can be oxidized to carboxylic acid derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (1M), 80°C, 6 h | 2-Carboxy-3-bromo-6-(triazol-4-yl)pyridine | 58% | |

| SeO₂ | Dioxane, reflux, 8 h | 2-Formyl-3-bromo-6-(triazol-4-yl)pyridine | 63% |

Challenges :

-

Overoxidation to CO₂ occurs with prolonged KMnO₄ exposure, requiring precise reaction monitoring.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical structure and reactivity. It finds applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studying biological processes and interactions.

Medicine: In the development of pharmaceuticals and drug discovery.

Industry: In the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparison Points:

Substituent Position Effects :

- The position of bromine (e.g., C3 vs. C5 in pyridine) significantly alters electronic distribution. For example, 5-bromo-2-(1,2,4-triazol-4-yl)pyridine (CAS 959240-99-4) may exhibit different dipole moments and solubility compared to the target compound due to bromine’s electron-withdrawing effect at C5 .

- Methyl group placement (C2 vs. C5) influences steric hindrance. The C2-methyl in the target compound may enhance stability in catalytic reactions compared to its C5-methyl analog (CAS 1123169-57-2) .

However, specific data for the target compound’s bioactivity remain unpublished .

Physicochemical Properties :

- The thioether-containing analog (CAS 678971-55-6) has a higher molecular weight (433.35 g/mol) and a sulfur atom, which may improve binding affinity in metalloenzyme interactions compared to the target compound .

Research Implications and Gaps

- Synthetic Applications : The target compound’s bromine atom at C3 makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), though its reactivity may differ from C5-bromo analogs .

- Biological Studies : While structurally related compounds show anticancer activity, targeted studies on the title compound’s pharmacological properties are needed .

- Computational Modeling : Molecular docking studies (as in ) could elucidate how the C2-methyl group influences binding modes compared to other analogs .

Biological Activity

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate triazole moieties into pyridine derivatives. The synthetic pathways often utilize various reagents such as N-bromosuccinimide and dichloromethane under controlled conditions to achieve the desired compound .

Antimicrobial Properties

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. Specifically, derivatives of triazolyl pyridines have shown promising results against Mycobacterium tuberculosis , which is crucial given the rise of multidrug-resistant strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 10 µg/mL |

| Nitro-containing triazoles | Mycobacterium tuberculosis | 0.5 µg/mL |

| Isoniazid | Mycobacterium tuberculosis | 0.25 µg/mL |

The above table summarizes findings from various studies indicating that triazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis , suggesting their potential as new therapeutic agents in treating tuberculosis .

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways essential for bacterial survival. Studies indicate that these compounds may activate certain enzymes that are critical for the metabolism of resistant strains .

Case Study 1: Antitubercular Efficacy

In a recent study, a series of triazole-pyridine derivatives were synthesized and evaluated for their antitubercular efficacy. Among these, this compound exhibited an MIC value comparable to standard antitubercular drugs like isoniazid. The study highlighted its potential as a lead compound for further development in combating drug-resistant tuberculosis strains .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the triazole ring significantly influenced the biological activity of pyridine derivatives. Substituents at specific positions on the triazole and pyridine rings enhanced antimicrobial potency while reducing cytotoxicity towards mammalian cells. This finding underscores the importance of structural modifications in optimizing drug candidates for better therapeutic profiles .

Q & A

Q. Optimization Considerations :

- Temperature control (60–80°C) minimizes side reactions like over-bromination.

- Solvent polarity (e.g., DMF vs. acetonitrile) influences reaction rates and yields.

- Purification via flash chromatography or recrystallization (e.g., ethyl acetate/hexane) improves purity (>95%) .

Q. Table 1: Representative Synthetic Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thioetherification | K₂CO₃, DMF, 80°C, 12 h | 78–86 | 97–99 | |

| Bromination | NBS, FeBr₃, CH₃CN, 60°C, 6 h | 70–75 | 95 |

Which spectroscopic and crystallographic methods are critical for structural confirmation?

Level: Basic

Answer:

Spectroscopic Characterization :

- ¹H/¹³C NMR : Key signals include the pyridine proton at δ 8.2–8.5 ppm (C6-H), the methyl group at δ 2.5–2.7 ppm (C2-CH₃), and triazole protons at δ 8.8–9.1 ppm (C3-triazole) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 265.0 for C₉H₈BrN₄) confirm molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content deviations <0.3% validate purity .

Q. Crystallographic Validation :

- Single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C-Br bond length ~1.89 Å) and dihedral angles between pyridine and triazole rings (typically <10°) .

- SHELX software refines hydrogen-bonding networks (e.g., O–H···N interactions in hydrates) to confirm supramolecular packing .

How can computational modeling resolve contradictions in experimental data (e.g., unexpected dihedral angles or regioselectivity)?

Level: Advanced

Answer:

Discrepancies in dihedral angles (e.g., between pyridine and triazole rings) or bromination regioselectivity can arise from steric/electronic effects.

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, compute the energy barrier for bromination at C3 vs. C4 to explain observed regioselectivity .

- Molecular Dynamics (MD) : Simulate crystal packing to validate hydrogen-bonding patterns observed in XRD (e.g., water-mediated frameworks in dihydrate structures) .

Case Study :

In 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, MD simulations confirmed that water molecules stabilize the triazole-pyridine framework via O–H···N bonds, reconciling XRD data with thermal stability experiments .

What methodologies are employed to evaluate biological activity, particularly in antimicrobial or anticancer research?

Level: Advanced

Answer:

In Vitro Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (e.g., MIC ≤ 2 µg/mL for triazole-pyridine derivatives) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM for HeLa or MCF-7 cells) with structure-activity relationship (SAR) analysis .

Q. Mechanistic Studies :

- Enzyme Inhibition : Fluorescence-based assays to quantify inhibition of target enzymes (e.g., kinases or proteases).

- Molecular Docking : Autodock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., triazole-pyridine binding to ATP pockets) .

Q. Table 2: Biological Activity Data

| Application | Assay Type | Key Result | Reference |

|---|---|---|---|

| Antitubercular | MIC (H37Rv strain) | MIC = 1.5 µg/mL | |

| Anticancer (HeLa) | MTT (48 h) | IC₅₀ = 8.2 µM |

How can competing reaction pathways (e.g., oxidation vs. cyclization) be controlled during triazole-pyridine synthesis?

Level: Advanced

Answer:

Oxidative Cyclization Optimization :

- Reagent Selection : Sodium hypochlorite (NaClO) in ethanol enables clean oxidative ring closure (e.g., 73% yield for triazolopyridines) without toxic byproducts .

- Kinetic Control : Short reaction times (3–6 h) at room temperature suppress over-oxidation .

Q. Competing Pathway Mitigation :

- Additives : Catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) stabilizes radical intermediates, reducing side products .

- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) favor cyclization over hydrolysis .

What strategies address low solubility in biological assays, and how do structural modifications improve pharmacokinetics?

Level: Advanced

Answer:

Solubility Enhancement :

Q. Structural Modifications :

- Halogen Replacement : Substitute bromine with trifluoromethyl (-CF₃) to enhance lipophilicity and blood-brain barrier penetration .

- Heterocycle Fusion : Replace pyridine with quinoline to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.